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molecular formula C12H13IN2O2 B066745 1-Boc-3-Iodo-7-azaindole CAS No. 192189-18-7

1-Boc-3-Iodo-7-azaindole

Cat. No. B066745
M. Wt: 344.15 g/mol
InChI Key: YNWXYUIDHAWPLF-UHFFFAOYSA-N
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Patent
US08778977B2

Procedure details

1H-Pyrrolo[2,3-b]pyridine (2.00 g, 0.0169 mol; Aldrich) was dissolved in pyridine (17 mL, 0.21 mol; Acros) and cooled in an ice bath. A solution of 1.00 M of iodine monochloride in methylene chloride (18.6 mL; Aldrich) was added over 5 min. After 15 min the cooling bath was removed, and after another 30 min the solution was diluted with 200 mL of ethyl acetate. The organic solution was washed sequentially with 1 N hydrogen chloride and 1 N sodium hydroxide, dried over magnesium sulfate, and concentrated. The material was dissolved in 1,4-dioxane (85 mL, 1.1 mol; Acros) and treated with di-tert-butyldicarbonate (4.07 g, 0.0186 mol; Aldrich) and 4-dimethylaminopyridine (0.216 g, 0.00177 mol; Aldrich). The mixture was stirred at room temperature for 3 days. Excess di-tert-butyldicarbonate was destroyed by the addition of N,N-dimethyl-1,2-ethanediamine (1.7 mL, 0.015 mol). After stirring for 30 min, the solution was evaporated to dryness, taken up in ethyl acetate, then washed with dilute HCl and then saturated NaCl, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography produced the title compound in 2.03 g (35%) yield. MS m/z=345.01 (M+1). 1H NMR (400 MHz, CDCl3)™ ppm 8.527 (dd, J=4.8, 1.5 Hz, 1H) 7.796 (s, 1H) 7.717 (dd, J=7.9, 1.5 Hz, 1H) 7.276 (dd, J=7.9, 4.8 Hz, 1H) 1.671 (s, 9H). TLC Rf=0.50 in 3:1 hexanes/ethyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
4.07 g
Type
reactant
Reaction Step Four
Quantity
0.216 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.7 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.N1C=CC=CC=1.[I:16]Cl.O1CCOCC1.[C:24]([O:28][C:29]([O:31]C(OC(C)(C)C)=O)=O)([CH3:27])([CH3:26])[CH3:25].CN(C)CCN>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:24]([O:28][C:29]([N:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([I:16])=[CH:2]1)=[O:31])([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
17 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
18.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
4.07 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0.216 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
1.7 mL
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 15 min the cooling bath was removed
Duration
15 min
ADDITION
Type
ADDITION
Details
after another 30 min the solution was diluted with 200 mL of ethyl acetate
Duration
30 min
WASH
Type
WASH
Details
The organic solution was washed sequentially with 1 N hydrogen chloride and 1 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
WASH
Type
WASH
Details
washed with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C=C(C=2C1=NC=CC2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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